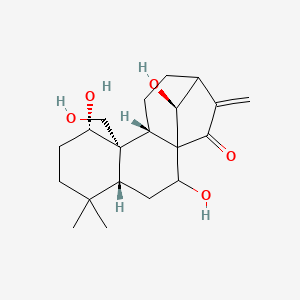
BP 897
Vue d'ensemble
Description
2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, commonly known as NBMPR, is a potent and selective inhibitor of the human equilibrative nucleoside transporter 1 (hENT1). This compound has been widely used in scientific research to study the role of hENT1 in nucleoside transport and metabolism.
Applications De Recherche Scientifique
Neuropharmacologie : Traitement de la dépendance à la cocaïne
BP 897 s'est avéré prometteur dans le domaine de la neuropharmacologie, en particulier pour le traitement de la dépendance à la cocaïne. Il agit comme un agoniste partiel au niveau des récepteurs de la dopamine D3, qui sont impliqués dans les voies de la récompense et du renforcement associées à la dépendance . Des études cliniques ont démontré que le this compound peut réduire les comportements de recherche de cocaïne chez les modèles animaux sans produire de renforcement en soi, ce qui suggère son potentiel comme agent thérapeutique .
Psychiatrie : Réduction des envies
En psychiatrie, la capacité du this compound à moduler les récepteurs de la dopamine D3 offre une stratégie thérapeutique pour réduire les envies associées à l'abus de cocaïne. En ciblant sélectivement ces récepteurs, le this compound peut aider à atténuer le désir intense pour la drogue, ce qui constitue un défi important dans le traitement de la dépendance .
Sciences du comportement : Comportement de recherche de drogue
L'impact du this compound sur le comportement de recherche de drogue a fait l'objet d'un intérêt dans les sciences du comportement. Des recherches indiquent que le this compound peut diminuer l'auto-administration de cocaïne chez les singes rhésus, ce qui est indicatif de son potentiel pour modifier le comportement de recherche de drogue chez l'homme .
Neurologie : Gestion de la dyskinésie
En neurologie, le this compound a été étudié pour ses effets sur la dyskinésie induite par la L-DOPA, un effet secondaire courant du traitement de la maladie de Parkinson. S'il peut réduire la dyskinésie chez les singes traités au MPTP, il peut également provoquer un retour des symptômes parkinsoniens, ce qui met en évidence la nécessité d'une gestion prudente du dosage .
Pharmacocinétique : Sélectivité des récepteurs
Le profil pharmacocinétique du this compound est caractérisé par sa haute sélectivité pour les récepteurs de la dopamine D3 par rapport aux récepteurs D2 et sa faible affinité pour d'autres types de récepteurs tels que les récepteurs 5-HT1A et les récepteurs adrénergiques alpha. Cette sélectivité est cruciale pour ses effets thérapeutiques ciblés .
Toxicologie : Profil de sécurité
Bien que des données toxicologiques détaillées ne soient pas encore publiées, le profil de sécurité du this compound est un aspect important de ses applications de recherche. Des doses élevées auraient produit une catalepsie chez les rats, ce qui indique que sa fenêtre thérapeutique doit être soigneusement prise en compte .
Essais cliniques : Études de phase II
Le this compound est entré dans des études cliniques de phase II, qui sont essentielles pour déterminer son efficacité et sa sécurité chez l'homme. Ces essais fourniront des données précieuses sur le potentiel du composé en tant que médicament pour la dépendance à la cocaïne et éventuellement d'autres troubles du système nerveux central .
Biologie moléculaire : Interaction avec les récepteurs
En biologie moléculaire, l'interaction du this compound avec les récepteurs de la dopamine D3 est particulièrement intéressante. Son activité intrinsèque au niveau de ces récepteurs, comme la diminution des niveaux d'AMPc et la stimulation de la mitogenèse dans les cellules exprimant la dopamine D3, est au cœur des recherches .
Mécanisme D'action
BP 897, also known as 2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, BP-897 free base, BP897, DO-687, or BP-897, is a compound used in scientific research with potential therapeutic applications .
Mode of Action
This compound acts as a potent selective dopamine D3 receptor partial agonist . It has an in vitro intrinsic activity of 0.6 and 70x greater affinity for D3 over D2 receptors . This means that this compound can bind to the D3 receptor and partially activate it, while also having the ability to block or dampen the receptor’s response to other agonists .
Biochemical Pathways
The activation of the D3 receptor by this compound can lead to changes in various biochemical pathways. For instance, it can inhibit the production of cyclic AMP, a molecule involved in many processes within the cell . Additionally, this compound can stimulate mitogenesis (cell division and proliferation) in cells expressing the D3 receptor .
Pharmacokinetics
Its ability to selectively target the d3 receptor suggests that it may have good bioavailability and can effectively reach its target in the body .
Result of Action
This compound has been shown to have significant effects on behavior in animal studies. For example, it has been found to reduce cocaine-seeking behavior in rats without producing reinforcement on its own . This suggests that this compound could potentially be used in the treatment of cocaine addiction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect its efficacy. This suggests that the environment and context can significantly influence the action of this compound .
Propriétés
IUPAC Name |
N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-31-25-11-5-4-10-24(25)29-18-16-28(17-19-29)15-7-6-14-27-26(30)23-13-12-21-8-2-3-9-22(21)20-23/h2-5,8-13,20H,6-7,14-19H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHDKMDLOJSCGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192384-87-5, 314776-92-6 | |
| Record name | DO-687 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192384875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BP897 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DO-687 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FVL90IM8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


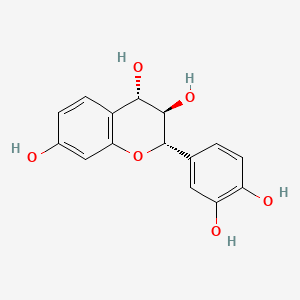
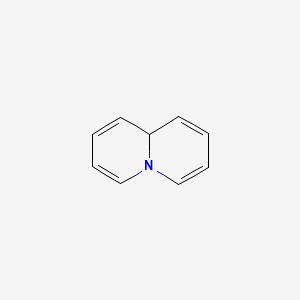
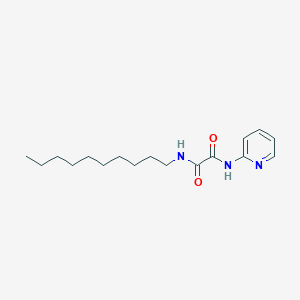
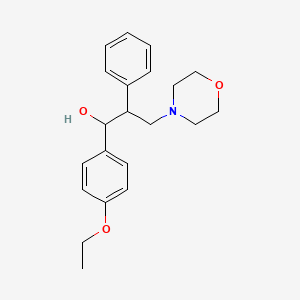
![5,7-Dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,11,15(19),16-heptaen-17-olate](/img/structure/B1231940.png)
![[8,14-Diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1231942.png)
![2-(4-Morpholinyl)-5-(1-piperidinylsulfonyl)benzoic acid [2-[2-(4-fluorophenyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1231943.png)
![N,N-diethyl-2-[[7-[(4-methoxyphenyl)methyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio]acetamide](/img/structure/B1231944.png)
![N-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide](/img/structure/B1231945.png)

![N-(3-methoxyphenyl)-2-[(4-oxo-3-propyl-2-quinazolinyl)thio]-2-phenylacetamide](/img/structure/B1231951.png)
![2-(4-benzoylphenoxy)-N-[4-(propan-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B1231952.png)

